Bebeerine

説明

Bebeerine (also spelled "bebeeria") is a plant-derived alkaloid extracted from the bark of Nectandra Rodiei (syn. Nectandra Rodiaei), a tree native to British Guiana and parts of South America . Chemically, it is described as a steroidal alkaloid with the molecular formula C₃₈H₂₂NO₆, though early analyses debated its precise structure . Historically, it was used as an antiperiodic agent for treating malaria, neuralgia, and intermittent fevers, with therapeutic effects comparable to quinine but at a lower cost . Its sulfate salt, produced via refined manufacturing processes, demonstrated superior stability and affordability, priced at 6 shillings per ounce compared to quinine’s 12 shillings and 6 pence .

This compound’s pharmacological profile includes antiperiodic (preventing recurrent fever episodes) and mild diuretic properties, without the circulatory or constitutional side effects (e.g., tinnitus, headaches) commonly associated with quinine . Clinical trials in the mid-19th century reported efficacy in ~85% of malaria cases, with only 5 out of 26 patients experiencing minor adverse effects like tinnitus .

特性

IUPAC Name |

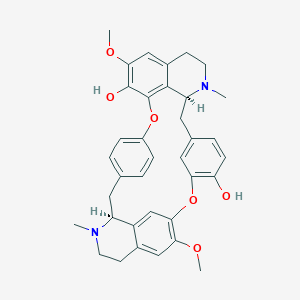

(1S,16S)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZXDRGWBULKFA-NSOVKSMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963907 | |

| Record name | 6,6'-Dimethoxy-2,2'-dimethyltubocuraran-7',12'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-60-1 | |

| Record name | Bebeerine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bebeerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6'-Dimethoxy-2,2'-dimethyltubocuraran-7',12'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEBEERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01MDR0WU2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Bebeerine can be synthesized through several methods. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with tetrahydroisoquinoline in the presence of a Lewis acid catalyst, followed by oxidation to form the berberine structure. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 6-8 hours .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. The extraction process includes the following steps:

Plant Material Collection: Plants containing this compound, such as Berberis species, are harvested.

Extraction: The plant material is dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like methanol, ethanol, or water.

Purification: The crude extract is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

化学反応の分析

Types of Reactions: Bebeerine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form berberrubine, a compound with enhanced biological activity.

Reduction: Reduction of this compound can yield dihydroberberine, which has different pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.

Major Products:

Berberrubine: Formed through oxidation.

Dihydroberberine: Formed through reduction.

Various Derivatives: Formed through substitution reactions.

科学的研究の応用

Bebeerine has a wide range of scientific research applications:

Chemistry: Used as a natural dye and a reagent in various chemical reactions.

Biology: Studied for its effects on cellular processes, including apoptosis, autophagy, and cell cycle regulation.

Medicine: Investigated for its potential therapeutic effects on diabetes, cardiovascular diseases, cancer, and neurodegenerative diseases. It has shown promise in reducing blood glucose levels, lowering cholesterol, and inhibiting tumor growth.

Industry: Used in the production of natural dyes, cosmetics, and dietary supplements.

作用機序

Bebeerine exerts its effects through multiple molecular targets and pathways:

AMP-Activated Protein Kinase (AMPK): this compound activates AMPK, which plays a crucial role in regulating energy homeostasis and glucose metabolism.

Nuclear Factor Kappa B (NF-κB): this compound inhibits the NF-κB pathway, reducing inflammation and oxidative stress.

Mitogen-Activated Protein Kinase (MAPK): this compound modulates the MAPK pathway, affecting cell proliferation and apoptosis.

Protein Kinase B (Akt): this compound influences the Akt pathway, which is involved in cell survival and growth.

類似化合物との比較

Quinine

Structural and Functional Comparison

Quinine, a cinchona alkaloid (C₂₀H₂₄N₂O₂), was the gold standard for malaria treatment during the 19th century. Bebeerine shares quinine’s antiperiodic properties but differs in chemical structure and potency.

Clinical Findings

Berberine

Structural and Functional Comparison Berberine (C₂₀H₁₈NO₄⁺), an isoquinoline alkaloid from Berberis species, shares antimicrobial and anti-inflammatory properties with this compound but differs in structure and applications.

Key Distinction

While both compounds are bitter-tasting alkaloids, berberine’s applications extend to metabolic disorders, whereas this compound is specialized for fever management .

Nectandrine and Sipirine

Structural and Functional Comparison

Nectandrine (C₂₀H₂₃N₄) and sipirine are alkaloids co-extracted with this compound from Nectandra Rodiei.

Key Findings

Buxine

Structural and Functional Comparison

Buxine, a steroidal alkaloid from Buxus sempervirens (boxwood), shares structural similarities with this compound but has distinct applications.

| Property | This compound | Buxine |

|---|---|---|

| Source | Nectandra Rodiei | Buxus sempervirens |

| Bioactivity | Antimalarial, antiperiodic | Cardiotonic, antirheumatic |

| Toxicity | Low | High (cardiotoxic in large doses) |

Key Distinction Buxine’s cardiotonic properties limit its use compared to this compound’s safer antiperiodic profile .

生物活性

Bebeerine, a lesser-known isoquinoline alkaloid, has garnered attention for its diverse biological activities. While much of the research has focused on its more widely recognized counterpart, berberine, studies indicate that this compound exhibits significant pharmacological properties as well. This article provides a comprehensive overview of the biological activities associated with this compound, including its effects on cancer cells, metabolic disorders, and potential therapeutic applications.

Chemical Structure and Sources

This compound is structurally similar to berberine, sharing a common isoquinoline framework. It is primarily extracted from various plant species, particularly those belonging to the Berberis genus. The compound's unique structure contributes to its bioactivity, making it a subject of interest in medicinal chemistry.

1. Anticancer Properties

This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Research indicates that it can induce cell cycle arrest and apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : this compound has been observed to cause G0/G1 phase arrest in human cancer cells. This is achieved by downregulating cyclins such as cyclin D1 and B1, which are crucial for cell cycle progression .

- Induction of Apoptosis : The compound promotes apoptosis by upregulating pro-apoptotic genes (e.g., BAX, BAK1) while downregulating anti-apoptotic genes (e.g., BCL2). This dual action enhances the apoptotic signaling pathways within tumor cells .

- Mechanistic Insights : Studies have highlighted the role of reactive oxygen species (ROS) in mediating this compound's apoptotic effects. Increased ROS levels can disrupt mitochondrial functions and activate caspases involved in apoptosis .

2. Metabolic Effects

This compound has been investigated for its potential benefits in metabolic disorders, particularly type 2 diabetes and obesity:

- Glucose Regulation : Clinical studies have demonstrated that this compound can significantly lower fasting blood glucose (FBG) and postprandial blood glucose (PBG) levels. A notable study reported a reduction in HbA1c levels from 8.1% to 7.3% after treatment with this compound .

- Lipid Profile Improvement : In patients with metabolic syndrome, this compound treatment led to decreased serum cholesterol and triglyceride levels, indicating its potential as a lipid-lowering agent .

3. Antimicrobial Activity

Historically, this compound has been recognized for its broad-spectrum antibacterial properties. It has shown efficacy against various bacterial strains, making it a candidate for further exploration in infectious disease management.

Case Studies

Several clinical studies have been conducted to evaluate the efficacy and safety of this compound:

- Diabetes Management : A pilot study involving 74 participants found that this compound significantly improved glycemic control compared to standard treatments like metformin. Participants experienced gastrointestinal side effects but tolerated lower doses well .

- Cancer Research : In vitro studies have demonstrated that this compound can inhibit the growth of breast cancer cell lines (e.g., MDA-MB-231) and induce apoptosis through modulation of key signaling pathways .

Data Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Q & A

Basic Research Questions

Q. What validated analytical techniques are recommended for quantifying Bebeerine in plant extracts, and how can their accuracy be optimized?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) for quantification. Validate methods via calibration curves with pure this compound standards, and assess recovery rates using spiked samples. Ensure reproducibility by optimizing solvent systems (e.g., methanol-water gradients) and column temperatures . Confounders like matrix effects in crude extracts can be mitigated via solid-phase extraction (SPE) prior to analysis .

Q. How should researchers design experiments to isolate this compound from natural sources while ensuring purity?

- Methodological Answer : Employ a multi-step purification protocol:

Extraction : Use Soxhlet or maceration with ethanol/water mixtures to maximize yield.

Partitioning : Apply liquid-liquid extraction (e.g., ethyl acetate vs. aqueous phase) to remove polar impurities.

Chromatography : Utilize column chromatography (silica gel) with gradient elution, followed by recrystallization.

Purity is confirmed via melting point analysis, NMR (≥95% purity), and absence of secondary peaks in HPLC .

Q. What are common interferences in spectroscopic identification of this compound, and how can they be addressed?

- Methodological Answer : In UV-Vis spectroscopy, overlapping absorption bands from co-extracted flavonoids may obscure this compound’s λmax (~280 nm). Use derivative spectroscopy or hyphenated techniques (e.g., LC-MS) to resolve overlaps. For NMR, deuterated solvents (e.g., DMSO-d6) and 2D experiments (COSY, HSQC) help distinguish this compound’s proton environments from impurities .

Advanced Research Questions

Q. How can contradictions in reported IC50 values of this compound across cell-based assays be systematically resolved?

- Methodological Answer : Discrepancies often arise from variability in cell lines, assay conditions, or compound solubility. Standardize protocols by:

- Using identical cell passages and culture media.

- Pre-treating this compound with DMSO (≤0.1% v/v) to ensure solubility.

- Including positive controls (e.g., doxorubicin for cytotoxicity assays).

Perform meta-analyses of existing data to identify confounding variables (e.g., incubation time, serum concentration) .

Q. What methodological considerations are critical when comparing this compound’s bioavailability in in vivo versus in vitro models?

- Methodological Answer :

- In vitro : Use Caco-2 cell monolayers to simulate intestinal absorption. Measure apparent permeability (Papp) and assess efflux transporters (e.g., P-glycoprotein) via inhibitors like verapamil.

- In vivo : Conduct pharmacokinetic studies in rodents with plasma sampling over 24h. Analyze using LC-MS/MS, and calculate AUC, Cmax, and t1/2. Address interspecies differences by normalizing doses to body surface area .

Q. How can researchers design studies to investigate synergistic effects of this compound with other alkaloids in antimicrobial activity?

- Methodological Answer : Apply checkerboard assays to determine fractional inhibitory concentration indices (FICI). For example:

- Combine this compound with berberine at sub-inhibitory concentrations.

- Calculate synergy (FICI ≤0.5), additivity (0.5–1), or antagonism (>1).

Validate findings with time-kill curves and genomic analysis (e.g., RNA-seq) to identify co-targeted pathways .

Data Contradiction & Reproducibility

Q. What strategies ensure reproducibility in this compound’s pharmacological studies, particularly in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Source : Use recombinant enzymes (e.g., CYP450 isoforms) to minimize batch variability.

- Assay Conditions : Standardize pH, temperature, and co-factor concentrations (e.g., NADPH for oxidoreductases).

- Data Reporting : Include negative controls (solvent-only) and report IC50 with 95% confidence intervals. Pre-register protocols on platforms like Open Science Framework to reduce bias .

Q. How should researchers address variability in this compound’s reported antioxidant capacity across ORAC and DPPH assays?

- Methodological Answer : Antioxidant activity is assay-dependent:

- ORAC : Measures peroxyl radical scavenging; sensitive to hydrophilic antioxidants.

- DPPH : Targets stable radicals; influenced by solvent polarity.

Normalize results to Trolox equivalents and disclose solvent systems (e.g., ethanol vs. methanol). Cross-validate with cellular models (e.g., H2O2-induced oxidative stress in HepG2 cells) .

Ethical & Feasibility Considerations

Q. What ethical guidelines apply to preclinical studies evaluating this compound’s toxicity in animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。